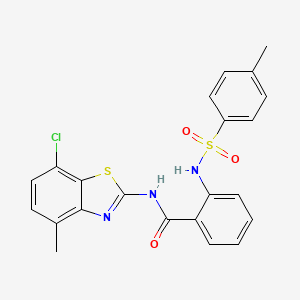

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a benzothiazole-derived compound featuring a sulfonamide linkage and a chloro-methyl substituted benzothiazole core. Benzothiazoles are known for diverse bioactivities, including anticancer, antimicrobial, and antidiabetic properties . The compound’s molecular formula (C23H20ClN3O3S2) and molecular weight (498.02 g/mol) distinguish it from simpler benzothiazole derivatives .

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S2/c1-13-7-10-15(11-8-13)31(28,29)26-18-6-4-3-5-16(18)21(27)25-22-24-19-14(2)9-12-17(23)20(19)30-22/h3-12,26H,1-2H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTGGASIGLMESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminobenzenethiol with appropriate reagents to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as tuberculosis and diabetes.

Industry: The compound's unique properties make it useful in the development of new materials, such as dyes and fluorescent markers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole core is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to four classes of benzothiazole/sulfonamide derivatives (Table 1):

Key Observations :

- Substituent Impact : The target compound’s 7-chloro-4-methylbenzothiazole and sulfonamido groups enhance steric bulk and polarity compared to simpler derivatives like BZ-IV or Rip-B. These substituents likely influence solubility and target binding .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step sulfonamide coupling, contrasting with BZ-IV’s single-step coupling or Rip-B’s direct acylation .

Pharmacological Potential

- Anticancer Activity : BZ-IV demonstrated anticancer activity via in vitro assays, attributed to its piperazine moiety enhancing cellular uptake . The target compound’s sulfonamide group may similarly improve binding to kinases or proteases, though explicit data are lacking .

- Antidiabetic Potential: A structurally related benzothiazole-benzoxazole hybrid () showed promise in docking studies against 3-TOP protein, suggesting the target compound’s benzothiazole core may confer similar antidiabetic properties .

- Neuroprotective Activity : Rip-B’s 3,4-dimethoxyphenethyl group correlates with neuroprotection, highlighting how electron-donating substituents (absent in the target compound) modulate activity .

Physicochemical Properties

- Solubility : The sulfonamido group in the target compound likely increases hydrophilicity compared to benzoyl derivatives (e.g., 2-(4-chlorobenzoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide) .

- Melting Points : While melting points for the target compound are unreported, analogues with chloro-methylbenzothiazole cores (e.g., compound 11 in ) exhibit melting points of 177–180°C, suggesting thermal stability .

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 365.83 g/mol. The compound features a benzothiazole moiety substituted with a chlorine atom and a sulfonamide group, which may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₃O₂S |

| Molecular Weight | 365.83 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies show effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has been evaluated for its anticancer potential in various cancer cell lines. It exhibits cytotoxic effects through apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of resistant bacterial strains, suggesting it could be developed into a novel antibiotic.

- Anticancer Research : A recent investigation in Cancer Letters reported that the compound induced apoptosis in breast cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including sulfonamide coupling and benzothiazole ring formation. Key factors include:

- Reaction Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing moieties .

- Temperature Control : Benzothiazole cyclization typically requires reflux (~120–140°C) but may degrade thermally sensitive groups; lower temperatures (80–100°C) with catalysts (e.g., CuI) can improve yield .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) resolves impurities from sulfonamide byproducts .

Q. How should researchers characterize this compound to confirm structural integrity?

A combination of spectroscopic and analytical methods is essential:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., chloro and methyl groups on benzothiazole, sulfonamide protons) .

- HPLC : Purity >95% is critical for biological assays; reverse-phase C18 columns with acetonitrile/water gradients are standard .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~470–475) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Protein Binding : Surface plasmon resonance (SPR) to assess binding kinetics with target proteins (e.g., HDACs) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement to determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds between sulfonamide and benzothiazole groups) .

- ORTEP-3 Visualization : Graphical analysis identifies steric clashes or unexpected conformations, particularly in the sulfonamide linker region .

- Validation : Compare experimental data with DFT-optimized structures to detect discrepancies in planararity of the benzamide core .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

- Core Modifications : Replace chloro/methyl groups on benzothiazole with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to probe electronic effects on enzyme inhibition .

- Linker Optimization : Substitute the sulfonamide with carbamate or urea groups to assess flexibility and hydrogen-bonding capacity .

- Bioisosteres : Replace benzothiazole with oxadiazole or thiadiazole to evaluate ring size impact on target selectivity .

Q. How to address contradictions in biological activity data across studies?

- Assay Validation : Ensure consistent cell lines (e.g., passage number, culture conditions) and enzyme sources (recombinant vs. native) .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations to mitigate false negatives in cell-based assays .

- Meta-Analysis : Apply multivariate statistics to isolate variables (e.g., IC₅₀ vs. logP) using datasets from PubChem or ChEMBL .

Q. What computational methods predict binding modes with target proteins?

- Molecular Docking : AutoDock Vina or Glide models interactions between the benzamide core and kinase ATP-binding pockets (e.g., PDB IDs 1M17, 2ITO) .

- MD Simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of ligand-protein complexes, focusing on sulfonamide-mediated hydrogen bonds .

- Pharmacophore Mapping : Identify critical features (e.g., benzothiazole hydrophobicity, sulfonamide hydrogen-bond acceptors) using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.